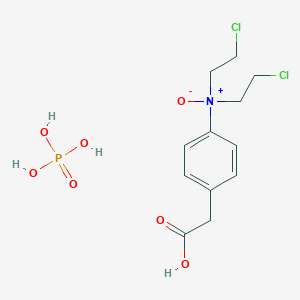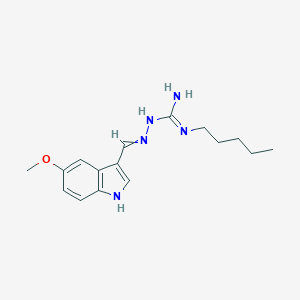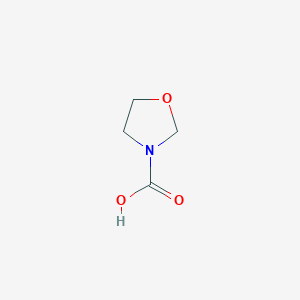
1,3-Oxazolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxazolidine-3-carboxylic acid is a five-membered heterocyclic compound that contains an oxazolidine ring and a carboxylic acid functional group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,3-oxazolidine-3-carboxylic acid varies depending on its application. In pharmaceuticals, it has been reported to inhibit the activity of various enzymes and proteins, including DNA gyrase, topoisomerase IV, and histone deacetylases. In agrochemicals, it has been shown to disrupt the biosynthesis of essential amino acids and inhibit the activity of key enzymes involved in plant metabolism.
生化和生理效应
The biochemical and physiological effects of 1,3-oxazolidine-3-carboxylic acid also vary depending on its application. In pharmaceuticals, it has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In agrochemicals, it has been shown to cause growth inhibition, chlorosis, and necrosis in plants.
实验室实验的优点和局限性
One of the advantages of using 1,3-oxazolidine-3-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers if not handled properly.
未来方向
There are numerous future directions for the study of 1,3-oxazolidine-3-carboxylic acid. In pharmaceuticals, it can be further explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In agrochemicals, it can be developed as a safer and more effective alternative to existing herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new polymers and materials with unique properties.
Conclusion
In conclusion, 1,3-oxazolidine-3-carboxylic acid is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
合成方法
The synthesis of 1,3-oxazolidine-3-carboxylic acid can be achieved through various methods, including the reaction of β-amino alcohols with diacetyl or glyoxal, the reaction of β-amino alcohols with glyoxalic acid, and the reaction of β-amino alcohols with formaldehyde and formic acid. Among these methods, the reaction of β-amino alcohols with diacetyl or glyoxal is the most commonly used method for the synthesis of 1,3-oxazolidine-3-carboxylic acid.
科学研究应用
1,3-Oxazolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been reported to exhibit antibacterial, antiviral, and anticancer activities. In agrochemicals, it has been shown to have herbicidal and insecticidal properties. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
属性
CAS 编号 |
149206-46-2 |
|---|---|
产品名称 |
1,3-Oxazolidine-3-carboxylic acid |
分子式 |
C4H7NO3 |
分子量 |
117.1 g/mol |
IUPAC 名称 |
1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)5-1-2-8-3-5/h1-3H2,(H,6,7) |
InChI 键 |
RHUKJQAHGGDNEQ-UHFFFAOYSA-N |
SMILES |
C1COCN1C(=O)O |
规范 SMILES |
C1COCN1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



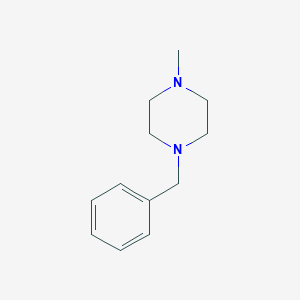


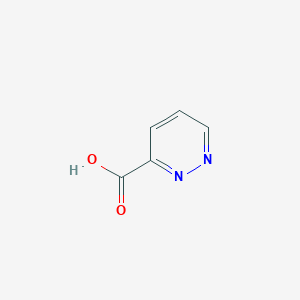


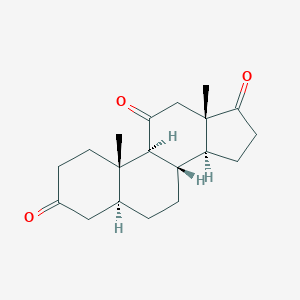
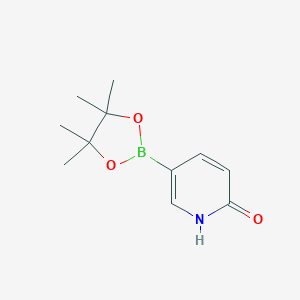
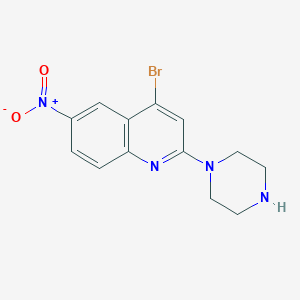

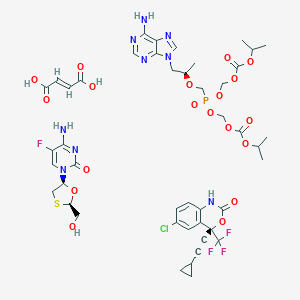
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
